molecular formula C17H25N3O2S B1666892 Almotriptan CAS No. 154323-57-6

Almotriptan

Cat. No. B1666892
M. Wt: 335.5 g/mol
InChI Key: WKEMJKQOLOHJLZ-UHFFFAOYSA-N
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Description

Almotriptan is a serotonin 5-HT1B/1D agonist used in the acute treatment of migraine with or without aura . It has been used for this purpose for over 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice .


Synthesis Analysis

The synthesis of Almotriptan involves a mixture of a solvent and an organic base, such as a mixture of an alcohol, acetate or chlorinated solvent and an organic amine .


Molecular Structure Analysis

Almotriptan and Almotriptan-d6 were detected with proton adducts at m/z 336.1→201.1 and 342.2→207.2 in multiple reaction monitoring (MRM) positive mode, respectively . The chemical formula of Almotriptan is C17H25N3O2S .


Chemical Reactions Analysis

Almotriptan has been studied in numerous randomized, controlled trials . It has shown to be significantly more effective than placebo and alleviates nausea, photophobia and phonophobia linked to migraine attacks .


Physical And Chemical Properties Analysis

Almotriptan is an indole compound having a 2-(dimethylamino)ethyl group at the 3-position and a (pyrrolidin-1-ylsulfonyl)methyl group at the 5-position . It is a member of indoles, a sulfonamide and a tertiary amine .

Future Directions

In the future, particularly the next 5 years, we must do better. This should not only involve the better use of both preventative medicines and acute treatments such as the triptans (drugs which have been available since the early 1990s), but also the development and introduction of new approaches . There is also a discussion on whether the inhibition of tryptophan hydroxylase (TPH), in particular the neuronal isoform (TPH2), may provide an opportunity to pharmacologically target central 5-HT synthesis, and so develop new treatments for severe, life-threatening SS .

properties

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044289
Record name Almotriptan
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Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1.21e-01 g/L
Record name Almotriptan
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Mechanism of Action

Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction.
Record name Almotriptan
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Product Name

Almotriptan

CAS RN

154323-57-6, 181183-52-8
Record name Almotriptan
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Record name Almotriptan
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Record name Almotriptan
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Record name Almotriptan
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Record name ALMOTRIPTAN
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Record name Almotriptan
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URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of previously dried 1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine (1.6 g; 0.0442 moles) in anhydrous quinoline (75 ml) and under atmosphere of nitrogen, cuprous oxide (160 mg; 0.0011 moles) was added. The reaction mixture was heated to 190° C. for 15 minutes, stirred to room temperature, poured into a mixture of 1N hydrochloric acid (150 ml) and ethyl acetate (50 ml), shaken and decanted. The aqueous solution was washed several times with ethyl acetate, then solid sodium bicarbonate was added until pH=7.8, and washed with n-hexane to eliminate the quinoline. The aqueous solution was made alkaline with solid potassium carbonate and extracted with ethyl acetate. The organic solution was dried (Na2SO4), the solvent removed under reduced pressure when a dark oil was obtained (1.3 g; yield 92%). This product was purified by column chromatography with silica gel and methylene chloride:ethanol:ammonium hydroxide (60:8:1) as eluent and a white foam (0.8 g) of 1-[[3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine was obtained.
Name
1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,350
Citations
JM Palacios, X Rabasseda, J Castañer - Drugs of the Future, 1999 - access.portico.org
Several theories have been proposed for the etiology of migraine (5). The vasodilatatory theory suggests that extracranial vasodilatation during an attack is the cause of headache, the …
Number of citations: 21 access.portico.org
KJ Holm, CM Spencer - CNS drugs, 1999 - search.ebscohost.com
Abstract▴ Almotriptan is being developed for the acute … Almotriptan has good oral bioavailability, as indicated by studies in healthy volunteers.▴ Studies have shown that almotriptan is …
Number of citations: 11 search.ebscohost.com
J Gras, J Llenas, JM Jansat, J Jáuregui… - CNS drug …, 2002 - Wiley Online Library
… of almotriptan and propranolol, fluoxetine or verapamil, at multiple doses. The efficacy of almotriptan … At two h after oral administration of almotriptan, 12.5 mg, the percentages of patients …
Number of citations: 33 onlinelibrary.wiley.com
J Pascual, C Vila, CC McGown - Expert review of …, 2010 - Taylor & Francis
Almotriptan, a serotonin 5-HT 1B/1D agonist, was developed for the acute treatment of migraine with or without aura and has been available for 10 years. This article evaluates the …
Number of citations: 10 www.tandfonline.com
SL Linder, NT Mathew, RK Cady… - … : The Journal of …, 2008 - Wiley Online Library
… 3 doses of almotriptan compared with … almotriptan 12.5 mg compared with placebo for patients aged 15 to 17 years, and a significantly lower incidence of photophobia with almotriptan …
G Sandrini, A Perrotta, NL Arce Leal… - Neuropsychiatric …, 2007 - Taylor & Francis
… favor of almotriptan. On the basis of this analysis of more than 1900 doses of almotriptan and almost 400 of placebo, it emerged, as early as 30 min after dosing, that almotriptan 12.5 mg …
Number of citations: 15 www.tandfonline.com
J Pascual - MONOGRAPHS IN CLINICAL NEUROSCIENCE, 2000 - books.google.com
… In a fifth placebo-controlled trial, almotriptan … almotriptan. In a further recently finished open label study, an additional 480 patients have treated their migraine attacks with almotriptan …
Number of citations: 16 books.google.com
G Allais, G Bussone, G D'Andrea, F Moschiano… - …, 2011 - journals.sagepub.com
… to provide prospective data on the efficacy of almotriptan for treatment of MRM. … of almotriptan versus placebo in women with MRM, and the consistency of treatment with almotriptan …
Number of citations: 32 journals.sagepub.com
DW Dodick - Headache: The Journal of Head and Face Pain, 2001 - Wiley Online Library
… In addition, the safety and tolerability profile of almotriptan has … safety and tolerability of oral almotriptan at single doses ranging from … In all clinical trials, almotriptan demonstrated a very …
LC Chen, DM Ashcroft - Headache: The Journal of Head and …, 2007 - Wiley Online Library
… and safety of almotriptan in treating acute migraine by directly comparing almotriptan against placebo, active comparators, and different dosage of almotriptan from a comprehensive …

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